BenchChemオンラインストアへようこそ!

Mepazine acetate

MALT1 inhibition paracaspase activity NF-κB signaling

Mepazine acetate (pecazine acetate) is a phenothiazine derivative that functions as a potent and selective MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein paracaspase inhibitor. It is a cell-permeable small molecule that inhibits MALT1 protease activity via a reversible, noncompetitive mechanism without inhibiting caspase-3 or caspase-8.

Molecular Formula C21H26N2O2S
Molecular Weight 370.5 g/mol
CAS No. 24360-97-2
Cat. No. B3050216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepazine acetate
CAS24360-97-2
Molecular FormulaC21H26N2O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4)
InChIKeyCOBIOCPXKOZHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>55.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Mepazine Acetate (CAS 24360-97-2): MALT1 Paracaspase Inhibitor for ABC-DLBCL and Inflammatory Disease Research Procurement


Mepazine acetate (pecazine acetate) is a phenothiazine derivative that functions as a potent and selective MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase inhibitor [1]. It is a cell-permeable small molecule that inhibits MALT1 protease activity via a reversible, noncompetitive mechanism without inhibiting caspase-3 or caspase-8 [1]. The compound has demonstrated selective cytotoxicity against ABC-DLBCL (activated B cell subtype of diffuse large B cell lymphoma) cells both in vitro and in vivo, with applications extending to experimental autoimmune encephalomyelitis, colitis models, osteoclastogenesis research, and pancreatic cancer studies [2].

Why Mepazine Acetate Cannot Be Replaced by Generic Phenothiazines or Alternative MALT1 Inhibitors in Research Applications


Not all phenothiazine derivatives or MALT1 inhibitors are functionally interchangeable. While chlorpromazine, promazine, and thioridazine share the phenothiazine core, their MALT1 inhibitory potency and selectivity profiles differ substantially [1]. Among tested phenothiazines, only mepazine and thioridazine demonstrated meaningful MALT1 inhibition in cellular assays, whereas promazine showed negligible activity [1]. Furthermore, alternative MALT1 inhibitors such as MI-2 exhibit distinct pharmacological profiles: MI-2 is an irreversible inhibitor with ~14-fold lower potency against GSTMALT1 full-length compared to mepazine (IC50 5.84 μM vs. 0.83 μM) . Critically, genetic MALT1 knockout impairs regulatory T cell (Treg) differentiation, whereas pharmacological MALT1 inhibition by mepazine does not affect Treg development—a key functional distinction between genetic ablation and small-molecule protease inhibition [2]. Substituting mepazine acetate with an alternative MALT1 inhibitor or generic phenothiazine without verifying the specific quantitative parameters below will introduce uncontrolled experimental variables.

Mepazine Acetate Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Efficacy Data


MALT1 Protease Inhibition Potency: Mepazine vs. Alternative Inhibitor MI-2 (14-Fold Higher Potency)

Mepazine acetate demonstrates sub-micromolar potency against MALT1 protease with IC50 values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the GSTMALT1 325-760 paracaspase domain fragment . In direct comparison, the alternative MALT1 inhibitor MI-2 exhibits an IC50 of 5.84 μM against MALT1, representing approximately 14-fold lower potency (0.83 μM vs. 5.84 μM) . Mepazine inhibits MALT1 via a reversible, noncompetitive mechanism and does not inhibit caspase-3 or caspase-8 proteolytic activity, confirming target selectivity .

MALT1 inhibition paracaspase activity NF-κB signaling

Cellular MALT1 Activity Suppression in ABC-DLBCL: Mepazine IC50 <5 μM Across Five Cell Lines

In cellular assays, mepazine suppresses constitutive MALT1 activity in ABC-DLBCL cells with IC50 values below 5 μM across five distinct cell lines: U2932, OCI-Ly10, OCI-Ly3, HBL1, and TMD8 . At 10 μM concentration, mepazine achieves >75% suppression of cellular MALT1 activity . This suppression translates to effective blockage of NF-κB-dependent IL-6, IL-10, and anti-apoptotic Bcl-xL and FLIP-L expression . In contrast, alternative phenothiazines such as promazine show negligible MALT1 inhibitory activity in cellular assays, while thioridazine demonstrates comparable but distinct potency [1].

ABC-DLBCL B cell lymphoma NF-κB pathway

Subtype-Selective Cytotoxicity: ABC-DLBCL vs. GCB-DLBCL Differential Killing (≥27% vs. ≤26% Cell Death)

Mepazine exhibits selective cytotoxicity toward ABC-DLBCL cells while sparing GCB-DLBCL (germinal center B cell-like DLBCL) cells. At 10 μM concentration over 4 days, mepazine induces ≥27% cell death in ABC-DLBCL lines (HBL-1, OCI-Ly3, OCI-Ly10, TMD8, U2932) . In contrast, even at double the concentration (20 μM over 4 days), mepazine produces ≤26% cell death in GCB-DLBCL lines (BJAB, Su-DHL-4, Su-DHL-6) . This differential sensitivity is MALT1-dependent, as ABC-DLBCL cells harbor chronic active B cell receptor signaling requiring MALT1 paracaspase activity for survival, whereas GCB-DLBCL cells are MALT1-independent [1].

selective cytotoxicity ABC-DLBCL GCB-DLBCL

In Vivo Tumor Growth Suppression: ABC-DLBCL (74% Suppression) vs. GCB-DLBCL (0% Suppression)

In a murine xenograft model, daily intraperitoneal administration of mepazine at 400 μg/kg produced 74% suppression of ABC-DLBCL (OCI-Ly10) tumor expansion by day 22 post-cancer transplant . In stark contrast, the same dosing regimen yielded 0% suppression of GCB-DLBCL (Su-DHL-6) tumor growth in parallel experiments . Additionally, at a higher dose of 16 mg/kg intraperitoneal administration, mepazine interferes with growth and induces apoptosis of the ABC-DLBCL cell line OCI-Ly10 in NOD/scid IL-2Rg (NSG) mice . This in vivo subtype selectivity mirrors the in vitro cytotoxicity profile and confirms MALT1-dependence of the antitumor effect.

xenograft model tumor suppression in vivo efficacy

T Cell IL-6 Production Suppression: Primary Murine CD4+ T Cells (77% Inhibition) vs. Human PBMC (51-89% Inhibition)

Mepazine blocks anti-CD3/CD28-stimulated IL-6 production in primary T cell cultures, demonstrating functional MALT1 pathway inhibition. In primary murine CD4+ T cells, mepazine suppresses IL-6 production by 77% following 20 hours of stimulation . In human PBMC cultures, IL-6 suppression ranges from 51% to 89% under identical stimulation conditions . This quantitative suppression of IL-6 production serves as a validated functional readout for MALT1 protease inhibition in immunocompetent primary cells, distinguishing mepazine from phenothiazines lacking MALT1 inhibitory activity such as promazine [1].

T cell activation IL-6 suppression immunomodulation

Stereochemical Differentiation: (S)-Mepazine Succinate (IC50 0.26 μM) Shows 10-Fold Higher MALT1 Inhibition than (R)-Mepazine

The MALT1 inhibitory activity of mepazine is stereochemistry-dependent. (S)-mepazine succinate (MPT-0118) exhibits an IC50 of 0.26 μM against MALT1 paracaspase, which is approximately 10-fold greater inhibitory activity than (R)-mepazine . This stereochemical differentiation provides a quantitative benchmark for researchers requiring enantiomerically pure material for structure-activity relationship (SAR) studies or for evaluating the contribution of chirality to MALT1 inhibition in their experimental systems. (S)-mepazine has demonstrated single-agent anticancer activity and synergy with anti-PD-1 therapy in vivo, while not affecting circulating Treg frequencies in healthy rats at effective doses [1].

stereochemistry enantiomer-specific activity MALT1 allosteric inhibition

Optimal Research Application Scenarios for Mepazine Acetate Based on Quantitative Differentiation Evidence


ABC-DLBCL Subtype Classification and MALT1-Dependency Validation Studies

Utilize mepazine acetate as a selective cytotoxic agent to distinguish ABC-DLBCL from GCB-DLBCL subtypes. The compound induces ≥27% cell death in ABC-DLBCL cells at 10 μM over 4 days while causing ≤26% cell death in GCB-DLBCL cells even at 20 μM . In vivo validation is achievable with daily 400 μg/kg i.p. dosing, yielding 74% tumor growth suppression in ABC-DLBCL xenografts versus 0% in GCB-DLBCL xenografts . This differential sensitivity provides a functional assay for MALT1-dependence in novel DLBCL models.

MALT1 Protease Inhibition in T Cell Activation and IL-6 Production Assays

Employ mepazine acetate as a validated positive control for MALT1-dependent IL-6 suppression in primary T cell assays. The compound reduces anti-CD3/CD28-stimulated IL-6 production by 77% in murine CD4+ T cells and 51-89% in human PBMC after 20 hours . Use mepazine at concentrations corresponding to its cellular IC50 (<5 μM) to confirm MALT1 pathway engagement, while including promazine as a negative control phenothiazine lacking MALT1 inhibitory activity [1].

MALT1-Dependent Colitis and Inflammatory Disease Models Requiring Treg-Sparing Activity

Apply mepazine acetate in DSS-induced colitis models or experimental autoimmune encephalomyelitis (EAE) models where MALT1 protease inhibition is desired without impairing regulatory T cell (Treg) development. Unlike genetic MALT1 knockout which impairs Treg differentiation, pharmacological MALT1 inhibition by mepazine does not affect Treg development in vivo . Dosing at 8 mg/kg twice daily i.p. has been validated in EAE models, with therapeutic efficacy demonstrated when treatment is initiated at clinical score of 2 [1].

Enantiomer-Specific MALT1 Inhibition for Translational Oncology Research

For studies requiring maximal MALT1 inhibitory potency or evaluating stereochemistry-dependent effects, utilize (S)-mepazine succinate (MPT-0118) which demonstrates 10-fold greater activity than (R)-mepazine with an IC50 of 0.26 μM . This enantiomerically pure compound is currently under clinical investigation (NCT04859777) for advanced solid tumors and demonstrates synergy with anti-PD-1 immune checkpoint therapy in preclinical models, making it suitable for translational studies bridging MALT1 inhibition and immunotherapy combinations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepazine acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.